4-(2-Bromoacetyl)benzene-1-sulfonamide
Overview
Description
4-(2-Bromoacetyl)benzene-1-sulfonamide is an organic compound with the molecular formula C8H8BrNO3S and a molecular weight of 278.13 g/mol . This compound is characterized by the presence of a bromoacetyl group attached to a benzene ring, which is further substituted with a sulfonamide group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Mechanism of Action
Target of Action
The primary targets of 4-(2-Bromoacetyl)benzene-1-sulfonamide are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that sulfonamides, a class of compounds to which this molecule belongs, often act as inhibitors of enzymes, disrupting the normal function of the target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoacetyl)benzene-1-sulfonamide typically involves the bromination of acetylbenzene followed by sulfonamidation. The reaction conditions often require an inert atmosphere and room temperature storage . The compound is usually synthesized in a laboratory setting, and the purity of the final product is often around 95% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and sulfonamide reagents.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoacetyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation or reduction can alter the functional groups present on the benzene ring.
Scientific Research Applications
4-(2-Bromoacetyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, often involves this compound.
Industry: It is used in the production of various chemical products and intermediates.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloroacetyl)benzene-1-sulfonamide
- 4-(2-Fluoroacetyl)benzene-1-sulfonamide
- 4-(2-Iodoacetyl)benzene-1-sulfonamide
Uniqueness
4-(2-Bromoacetyl)benzene-1-sulfonamide is unique due to the presence of the bromoacetyl group, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromo derivative often exhibits different reactivity patterns and can be more suitable for certain types of chemical reactions .
Properties
IUPAC Name |
4-(2-bromoacetyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c9-5-8(11)6-1-3-7(4-2-6)14(10,12)13/h1-4H,5H2,(H2,10,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXRPWCLRVINRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944-33-2 | |
Record name | 4-(2-bromoacetyl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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